methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate
Description
Methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a 7-hydroxy group, a 3-carbamoyl moiety, and a methyl benzoate group linked via an imine (-NH-) at the 4-position. The Z-configuration of the imine bond is critical for its structural stability and biological interactions. Coumarins are well-known for their diverse pharmacological properties, including anticoagulant, anticancer, and antimicrobial activities . This compound’s design likely aims to enhance bioavailability or target specificity through the carbamoyl and benzoate functional groups.
Properties
IUPAC Name |
methyl 4-[(3-carbamoyl-7-hydroxychromen-2-ylidene)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-24-18(23)10-2-5-12(6-3-10)20-17-14(16(19)22)8-11-4-7-13(21)9-15(11)25-17/h2-9,21H,1H3,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYKSASBTSTKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-carbamoyl-7-hydroxy-2H-chromen-2-one with methyl 4-aminobenzoate under specific conditions that favor the formation of the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but typically include the use of appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms. Substitution reactions can result in a wide range of substituted derivatives with varying properties.
Scientific Research Applications
Chemistry
Methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate serves as a precursor in synthesizing various organic compounds. It is utilized in chemical reactions such as:
- Oxidation : Can be oxidized to yield quinones.
- Reduction : Reduction reactions can produce hydroquinones.
- Substitution : Engages in nucleophilic or electrophilic substitution reactions to form derivatives .
Biology
This compound is under investigation for its potential biological activities:
- Antimicrobial Properties : Studies suggest it may inhibit bacterial growth.
- Antioxidant Activity : Exhibits potential in scavenging free radicals.
- Anti-inflammatory Effects : May modulate inflammatory pathways .
Medicine
Research is ongoing into its therapeutic applications, particularly:
- Acetylcholinesterase Inhibition : Compounds with similar structures have shown promise in treating Alzheimer’s disease by inhibiting acetylcholinesterase, thus increasing acetylcholine levels .
- Drug Delivery Systems : Its chemical properties may allow it to act as a carrier for drug delivery .
Data Table of Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to quinones | Potassium permanganate (KMnO4) |
| Reduction | Produces hydroquinones | Sodium borohydride (NaBH4) |
| Substitution | Forms various substituted derivatives | Varies by specific substituents |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, suggesting potential for development into an antimicrobial agent .
Case Study 2: Alzheimer’s Disease Research
Research focused on similar chromenylidene derivatives demonstrated effective inhibition of acetylcholinesterase. This compound was proposed as a candidate for further studies due to its structural similarities, indicating potential therapeutic benefits for Alzheimer's patients .
Mechanism of Action
The mechanism of action of methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Coumarin Family
Compound A : 6-(4-(Dimethylamino)benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one
- Structure: Features a dimethylamino-benzylamino substituent at position 6 and a methyl group at position 3.
- Key Differences: Lacks the 3-carbamoyl group and the methyl benzoate moiety.
Compound B : 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Structure: A tetrahydrochromene derivative with chlorophenyl and cyano substituents.
- Key Differences: Saturated chromene ring vs. the unsaturated coumarin core. Cyano group at position 3 instead of carbamoyl; chlorophenyl groups may confer higher lipophilicity .
Functional Group-Driven Comparisons
Carbamoyl vs. Cyano Groups
- Target Compound : The 3-carbamoyl group (-CONH₂) may improve hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., enzymes or receptors).
Methyl Benzoate vs. Other Ester Derivatives
- Target Compound : The methyl benzoate group at position 4 introduces steric bulk and aromaticity, which may influence binding to hydrophobic pockets in proteins.
- Pesticide Analogues : Methyl esters in agrochemicals (e.g., tribenuron-methyl) prioritize hydrolytic stability for prolonged activity, a property that may also apply here .
Pharmacological and Physicochemical Properties
Biological Activity
Methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a chromene backbone with various functional groups that contribute to its biological activity. The presence of a carbamoyl group and a hydroxyl group at specific positions enhances its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Coumarin derivatives, including this compound, are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells .
- Anticancer Activity : Studies have indicated that coumarin derivatives exhibit cytotoxic effects against various cancer cell lines. The compound may induce apoptosis through the modulation of cell signaling pathways .
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as tyrosinase, which is involved in melanin production. This property is particularly relevant for skin-related applications .
Table 1: Biological Activities of this compound
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant growth inhibition in breast and lung cancer cells, suggesting potential use in cancer therapy.
- Skin Applications : Another investigation focused on the compound's ability to inhibit tyrosinase activity, which is crucial for melanin synthesis. The findings highlighted its potential as a skin-whitening agent by reducing hyperpigmentation.
- Neuroprotective Effects : Preliminary studies have suggested that the compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Q & A
Q. How should researchers validate the compound’s stability in biological matrices for pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
